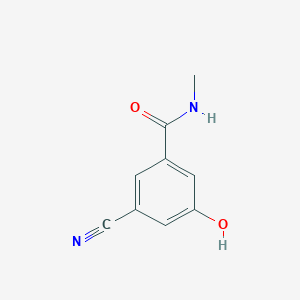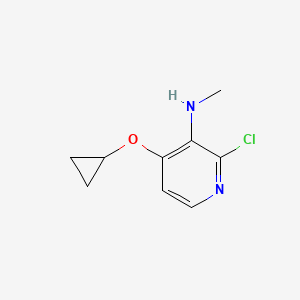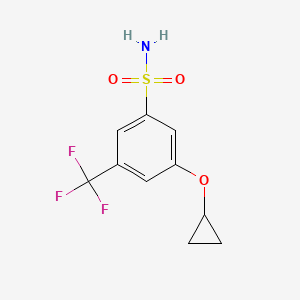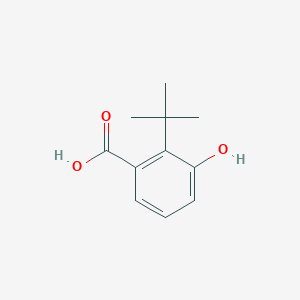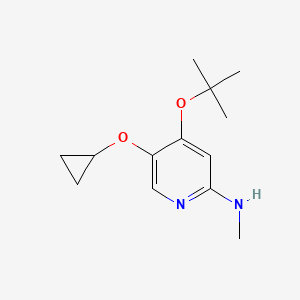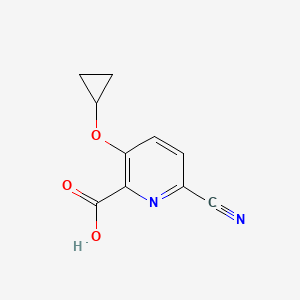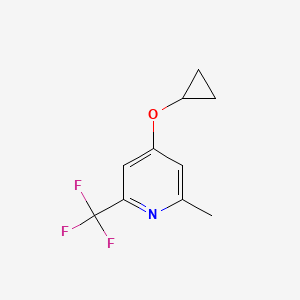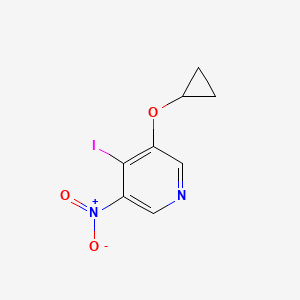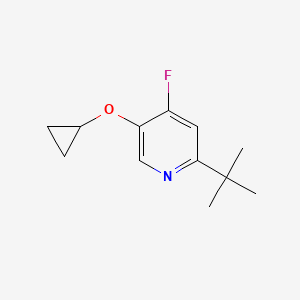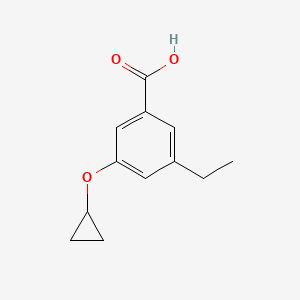
3-Cyclopropoxy-5-ethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-ethylbenzoic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropoxy group attached to the benzene ring at the third position and an ethyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylbenzoic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method is the Friedel-Crafts acylation of ethylbenzene with cyclopropanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-5-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropoxy group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Conversion to cyclopropyl derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-ethylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and selectivity, while the ethyl group may affect its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxybenzoic acid: Lacks the ethyl group, which may result in different chemical and biological properties.
5-Ethylbenzoic acid:
3-Cyclopropyl-5-ethylbenzoic acid: Contains a cyclopropyl group instead of a cyclopropoxy group, leading to variations in chemical behavior.
Uniqueness: 3-Cyclopropoxy-5-ethylbenzoic acid is unique due to the presence of both cyclopropoxy and ethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-ethylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-8-5-9(12(13)14)7-11(6-8)15-10-3-4-10/h5-7,10H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
BLKSMAWXLJCNBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


